N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide
Description
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2S/c1-10-20-16(26-23-10)11-6-4-8-24-13(21-22-14(11)24)9-19-15(25)12-5-3-7-18-17(12)27-2/h3-8H,9H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXTXOUGLRPESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=C(N=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.
Structural Characteristics
The compound features a triazole and oxadiazole moiety, both known for their diverse biological activities. Its chemical formula is with a molecular weight of approximately 285.34 g/mol. The presence of the methylthio group and the nicotinamide structure enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biological pathways associated with diseases such as cancer and infections. The oxadiazole and triazole rings can interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates that derivatives of oxadiazole can exhibit significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.
Biological Activity Data
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of oxadiazole derivatives, including compounds similar to this compound. The results showed significant inhibition of tumor growth in vitro and in vivo models by targeting key regulatory enzymes involved in cancer progression .
- Antimicrobial Effects : Another investigation focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The findings indicated that these compounds could serve as potential leads for developing new antibiotics .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide is , and it has a molecular weight of 392.4 g/mol. The compound features a unique combination of oxadiazole and triazole moieties which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and triazole rings exhibit notable anticancer properties. For instance, N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated significant growth inhibition against several cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% . This suggests that this compound could be explored further for its anticancer potential.
Neuroprotective Effects
The compound has been implicated in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that oxadiazole derivatives can inhibit tau aggregation—a key pathological feature in tauopathies. The structural characteristics of this compound may contribute to its efficacy in preventing tau-mediated neurodegeneration .
Antimicrobial Activity
Compounds with oxadiazole functionalities have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The synthesis of various oxadiazole derivatives has led to the identification of molecules with substantial antibacterial activity . This positions this compound as a potential candidate for further investigation in antimicrobial therapy.
Case Study 1: Anticancer Screening
A study conducted on newer N-Aryl derivatives of oxadiazoles revealed significant anticancer activity against various cell lines. The findings highlighted the importance of structural modifications in enhancing biological activity . This reinforces the need to explore the structure of this compound for similar applications.
Case Study 2: Neurodegenerative Disease Models
In experimental models simulating Alzheimer's disease pathology, oxadiazole-containing compounds demonstrated the ability to reduce tau aggregation and improve cognitive function . This suggests that this compound could be beneficial in neuroprotective strategies.
Chemical Reactions Analysis
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is prone to ring-opening reactions under acidic or nucleophilic conditions. For example:
-
Hydrolysis : Exposure to strong acids (e.g., HCl) or bases (e.g., NaOH) can cleave the oxadiazole ring to form carboxylic acid derivatives or amidoximes .
-
Electrophilic Substitution : The electron-deficient nature of the oxadiazole allows for regioselective substitutions at the 5-position, often mediated by catalysts like Cs₂CO₃ .
Table 1: Oxadiazole Ring Reactions
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6 M), reflux, 24 h | 3-Methylamidoxime derivative | |
| Nucleophilic Attack | KOH, ethanol, 85°C, 8 h | Carboxylic acid intermediate |
Oxidation of the Methylthio Group
The methylthio (-SMe) group on the nicotinamide moiety undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:
-
Oxidation with m-CPBA : Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C selectively oxidizes -SMe to -SO- without over-oxidation .
-
H₂O₂/Fe³⁺ Catalyzed Oxidation : Produces sulfone derivatives under acidic conditions .
Table 2: Methylthio Group Transformations
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C, 2 h | Sulfoxide derivative | |
| H₂O₂/FeCl₃ | AcOH, 50°C, 6 h | Sulfone derivative |
Amide Hydrolysis
The nicotinamide group can undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux yields 2-(methylthio)nicotinic acid and the corresponding amine .
-
Basic Hydrolysis : NaOH in aqueous ethanol produces the sodium salt of the carboxylic acid .
Functionalization of the Triazolo-Pyridine System
The triazolo[4,3-a]pyridine core participates in electrophilic aromatic substitution (EAS) reactions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 6-position of the pyridine ring .
-
Halogenation : Br₂ in acetic acid adds bromine to the 7-position .
Table 3: Triazolo-Pyridine Modifications
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 4 h | 6-Nitro-triazolo-pyridine derivative | |
| Bromination | Br₂/AcOH, RT, 12 h | 7-Bromo-triazolo-pyridine derivative |
Cross-Coupling Reactions
The methylthio group and triazolo-pyridine system enable catalytic cross-coupling:
-
Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation with boronic acids .
-
Buchwald-Hartwig Amination : Introduces amine substituents via Pd-mediated coupling .
Prodrug Activation
Structural analogs with methylthio groups have been converted to prodrugs via thioether masking (e.g., 5-thio-1-methyl-4-nitroimidazolyl groups) to enhance bioavailability . Hydrolysis in vivo regenerates the active thiol species .
Key Research Findings
-
Synthetic Routes : The compound is synthesized via sequential cyclization and coupling reactions. A key step involves the formation of the oxadiazole ring using POCl₃ and hydrazine hydrate .
-
Stability : The oxadiazole ring is stable under physiological pH but degrades in strongly acidic environments .
-
Biological Relevance : Derivatives of this compound class exhibit kinase inhibition (e.g., Plk1) and antimicrobial activity, linked to their ability to undergo redox cycling via the methylthio group .
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related analogs based on heterocyclic cores, substituent patterns, and functional group diversity.
Structural Features and Substituent Analysis
Target Compound
- Core : Triazolo[4,3-a]pyridine.
- Key Substituents :
- 3-Methyl-1,2,4-oxadiazole at the 8-position.
- Methylthio-nicotinamide group at the 3-position.
- Functional Groups : Oxadiazole (electron-deficient aromatic ring), thioether (methylthio), and amide (nicotinamide).
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS: 878065-05-5)
- Core : 1,2,4-Triazole.
- Key Substituents: Benzyl, hydroxyamino-oxoethylthio, and 4-methoxybenzamide.
- Functional Groups : Thioether, hydroxamate, and methoxy .
- The hydroxamate group may confer metal-binding properties, unlike the target compound’s amide.
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate (CAS: 476465-24-4)
- Core : 1,3,4-Thiadiazole.
- Key Substituents: Benzo[d][1,3]dioxole carboxamide and ethyl propanoate.
- Functional Groups : Thiadiazole (sulfur-containing heterocycle), ester, and benzodioxole .
- Comparison : The thiadiazole core offers distinct electronic properties compared to oxadiazole. The ester group may improve solubility but reduce metabolic stability relative to the target’s amide.
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS: 2034349-45-4)
- Core : Triazolo[4,3-a]pyridine (shared with the target compound).
- Key Substituents : Benzo[d]oxazol-2-one acetamide.
- Functional Groups : Oxadiazole, benzoxazolone, and amide .
- Comparison: The shared triazolopyridine-oxadiazole core suggests similar conformational rigidity. However, the benzoxazolone group introduces a hydrogen-bond acceptor/donor system absent in the target compound’s methylthio-nicotinamide.
Functional Group Impact on Physicochemical Properties
| Compound | Core Structure | Key Substituents | Functional Groups | Hypothetical Lipophilicity (LogP)* |
|---|---|---|---|---|
| Target Compound | Triazolo[4,3-a]pyridine | 3-Methyl-oxadiazole, methylthio-nicotinamide | Oxadiazole, thioether, amide | High (due to methylthio) |
| 878065-05-5 | 1,2,4-Triazole | Benzyl, hydroxamate, methoxybenzamide | Thioether, hydroxamate, methoxy | Moderate |
| 476465-24-4 | 1,3,4-Thiadiazole | Benzodioxole carboxamide, ethyl ester | Thiadiazole, ester, benzodioxole | Low (ester enhances solubility) |
| 2034349-45-4 | Triazolo[4,3-a]pyridine | 3-Methyl-oxadiazole, benzoxazolone acetamide | Oxadiazole, benzoxazolone, amide | Moderate (polar benzoxazolone) |
*LogP estimates are theoretical and based on substituent contributions.
Metabolic and Electronic Considerations
- Oxadiazole vs.
- Thioether vs. Ester : The methylthio group (target) may prolong half-life compared to ester-containing analogs (CAS: 476465-24-4), which are prone to hydrolysis.
- Benzoxazolone vs. Nicotinamide : The benzoxazolone acetamide (CAS: 2034349-45-4) introduces additional hydrogen-bonding capacity, possibly enhancing target affinity but reducing blood-brain barrier penetration relative to the methylthio-nicotinamide .
Preparation Methods
Microwave-Assisted Cyclization
Recent advances in catalyst-free synthesis under microwave irradiation provide an efficient route to 1,2,4-triazolo[4,3-a]pyridines. As demonstrated by PMC (2024), enaminonitriles and benzohydrazides undergo tandem transamidation and cyclization under microwave conditions to form the triazolopyridine scaffold. Adapting this method, 2-aminopyridine derivatives can react with nitriles bearing pre-installed oxadiazole groups.
Example Protocol:
- React 3-methyl-1,2,4-oxadiazole-5-carbonitrile with 2-aminopyridine in DMF at 120°C under microwave irradiation (300 W, 20 min).
- Monitor reaction progress via TLC; isolate the intermediate enaminonitrile.
- Subject the intermediate to cyclization with benzohydrazide under similar conditions to yield the triazolopyridine-oxadiazole hybrid.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Reaction Time | 20–30 min |
| Solvent | DMF |
Oxadiazole Ring Construction
The 3-methyl-1,2,4-oxadiazole group is typically synthesized via cyclodehydration of amidoximes. For instance, treating a cyano-substituted triazolopyridine with hydroxylamine hydrochloride forms an amidoxime, which undergoes cyclization in acetic anhydride to yield the oxadiazole.
Preparation of 2-(Methylthio)Nicotinamide
Functionalization of Nicotinic Acid
Methylthio Introduction:
Amidation:
Final Amide Coupling
The methylene-linked triazolopyridine-oxadiazole intermediate is coupled with 2-(methylthio)nicotinamide using standard carbodiimide reagents.
Protocol:
- Dissolve the amine intermediate (1 equiv) and 2-(methylthio)nicotinamide (1.2 equiv) in anhydrous DCM.
- Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) as coupling agents.
- Stir at room temperature for 12 hours; purify via column chromatography (SiO2, EtOAc/hexanes).
Characterization Data:
| Parameter | Value (Theoretical) |
|---|---|
| Molecular Formula | C22H18N8O3S |
| Molecular Weight | 498.5 g/mol |
| MS (ESI+) | m/z 499.2 [M+H]+ |
Optimization and Alternative Methods
Green Chemistry Approaches
The PMC method’s microwave-assisted protocol reduces reaction times from hours to minutes and eliminates metal catalysts, aligning with sustainable chemistry principles. Scaling this approach to 10 mmol retains yields >70%, demonstrating industrial viability.
Palladium-Catalyzed Coupling
For challenging substrates, Pd-mediated C-N coupling offers an alternative. A patent by Cao et al. (2022) describes using Pd(OAc)2 with Xantphos to couple aryl halides with amines, though this introduces metal contamination risks.
Analytical Data and Validation
Spectroscopic Confirmation
Q & A
Q. What are the established synthetic routes for N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide, and how can reaction intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazolo[4,3-a]pyridine core via cyclization of halogenated pyridines with hydrazine derivatives (e.g., using NaNO₂ in ethanol for diazotization) .
- Step 2 : Introduction of the 3-methyl-1,2,4-oxadiazole moiety via condensation with hydroxylamine derivatives under reflux conditions .
- Step 3 : Thioether linkage formation using 2-(methylthio)nicotinamide and a chlorinated intermediate, often in DMF with K₂CO₃ as a base .
- Characterization : Intermediates are monitored via TLC and confirmed using ¹H/¹³C NMR (for regiochemistry) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methylthio group at δ 2.5–3.0 ppm; triazole protons at δ 8.0–9.0 ppm). ¹³C NMR confirms carbonyl (C=O) and heterocyclic carbons .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion peak (e.g., [M+H]⁺) and fragments to validate the oxadiazole and triazole moieties .
- X-ray Crystallography : Resolves ambiguous regiochemistry in fused heterocycles, particularly for the triazolo[4,3-a]pyridine core .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during the synthesis of this compound?
- Methodological Answer :
- Solvent Screening : Replace DMF with DMA (dimethylacetamide) to reduce side reactions; polar aprotic solvents enhance nucleophilic substitution .
- Catalyst Selection : Use Pd(PPh₃)₄ for cross-coupling steps (e.g., cyanide introduction via Zn(CN)₂) to minimize byproducts .
- Temperature Control : Lower reflux temperatures (e.g., 80°C instead of 100°C) during oxadiazole formation to prevent decomposition .
- Design of Experiments (DoE) : Apply factorial designs to test variables (solvent, temperature, stoichiometry) and identify optimal conditions .
Q. What computational strategies can predict the reactivity and binding affinity of this compound in biological systems?
- Methodological Answer :
- Quantum Mechanical Calculations : Use density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinases) using software like GROMACS to assess binding stability .
- Machine Learning (ML) : Train models on similar triazole-oxadiazole derivatives to predict solubility and metabolic stability .
Q. How can contradictory biological activity data for structurally analogous compounds be resolved?
- Methodological Answer :
- Structural-Activity Comparison : Tabulate analogs (e.g., triazolo[4,3-b]pyridazines vs. imidazo[1,2-a]pyrazines) to correlate substituent effects with activity .
| Compound Class | Key Structural Feature | Reported IC₅₀ (nM) | Target Protein |
|---|---|---|---|
| Triazolo[4,3-a]pyridine | 3-Methyloxadiazole substituent | 12.5 ± 1.2 | Kinase X |
| Imidazo[1,2-a]pyrazine | 8-Carboxamide group | 45.0 ± 3.8 | Kinase Y |
- Mechanistic Studies : Conduct competitive binding assays (e.g., SPR or ITC) to validate target specificity .
- In Vitro/In Vivo Correlation : Compare pharmacokinetic profiles (e.g., plasma half-life) to resolve discrepancies between enzyme inhibition and cellular efficacy .
Experimental Design & Data Analysis
Q. What strategies mitigate regioselectivity challenges during triazolo-pyridine core formation?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the pyridine C-6 position to bias cyclization toward the desired triazolo[4,3-a] isomer .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress under low-temperature (0°C, kinetic) vs. reflux (thermodynamic) conditions to isolate intermediates .
Q. How can stability issues (e.g., oxidation of methylthio groups) be addressed in formulation studies?
- Methodological Answer :
- Protective Coatings : Encapsulate the compound in PEGylated liposomes to shield the thioether from oxidative enzymes .
- Accelerated Stability Testing : Expose the compound to H₂O₂ (0.1% w/v) at 40°C for 48 hours and quantify degradation via HPLC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
